molecular formula C22H23N7O B12415297 Risdiplam-d4

Risdiplam-d4

Cat. No.: B12415297
M. Wt: 405.5 g/mol
InChI Key: ASKZRYGFUPSJPN-YCCQUKDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Risdiplam-d4 is a deuterated form of risdiplam, a small molecule that acts as a survival motor neuron 2 (SMN2) pre-messenger RNA splicing modifier. It is primarily used in the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons, leading to muscle weakness and atrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of risdiplam-d4 involves the incorporation of deuterium atoms into the risdiplam molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Risdiplam-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

Risdiplam-d4 has several scientific research applications, including:

Mechanism of Action

Risdiplam-d4 exerts its effects by modifying the splicing of SMN2 pre-messenger RNA to include exon 7, resulting in the production of functional SMN protein. This protein is crucial for the survival of motor neurons. The molecular targets and pathways involved include the SMN2 gene and the splicing machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Risdiplam-d4 is unique due to its oral bioavailability, making it more convenient for patients compared to nusinersen and onasemnogene abeparvovec, which require more invasive administration methods. Additionally, the deuterated form may offer improved pharmacokinetic properties .

Properties

Molecular Formula

C22H23N7O

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(5,5,8,8-tetradeuterio-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3/i7D2,13D2

InChI Key

ASKZRYGFUPSJPN-YCCQUKDNSA-N

Isomeric SMILES

[2H]C1(CN(C(C2(N1)CC2)([2H])[2H])C3=CN4C(=NC(=CC4=O)C5=NN6C=C(N=C6C(=C5)C)C)C=C3)[2H]

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Origin of Product

United States

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